molecular formula C5H10ClN3O2 B1373423 {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride CAS No. 1262775-03-0

{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride

Cat. No.: B1373423
CAS No.: 1262775-03-0
M. Wt: 179.6 g/mol
InChI Key: UBEJRVGTZUPENM-UHFFFAOYSA-N
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Description

{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an oxadiazole ring, which is a five-membered heterocycle containing nitrogen and oxygen atoms, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Attachment of the Ethylamine Group: The oxadiazole ring is then reacted with an ethylamine derivative to introduce the ethylamine moiety. This step often requires the use of coupling agents and may be carried out under basic conditions.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxadiazole ring, forming corresponding oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted ethylamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of the oxadiazole ring, known for its biological activity, makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is studied for its potential therapeutic applications. Compounds containing oxadiazole rings have shown promise in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine
  • {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine
  • {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]butyl}amine

Uniqueness

{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride is unique due to its specific combination of the oxadiazole ring and ethylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its hydrochloride form enhances its stability and solubility, further distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c1-4-5(8-10-7-4)9-3-2-6;/h2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEJRVGTZUPENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride
Reactant of Route 2
{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride
Reactant of Route 3
{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride
Reactant of Route 4
{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride
Reactant of Route 5
{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride
Reactant of Route 6
{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride

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